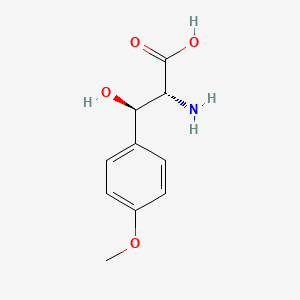
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative characterized by the presence of a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine typically involves the asymmetric reduction of ketoesters. One method involves using carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Hydroxy-3-(p-methoxyphenyl)-3-(o-bromophenylthio)propionic acid
- (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Uniqueness
(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine is unique due to its specific chiral configuration and the presence of both hydroxy and methoxyphenyl groups
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
YEMITEDRQMFNKS-RKDXNWHRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


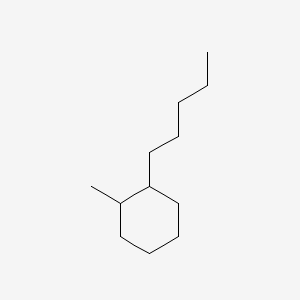
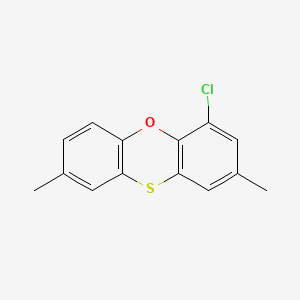

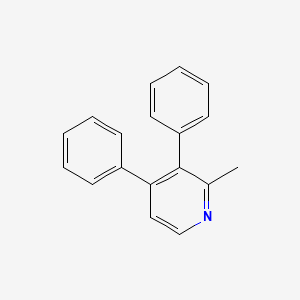
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)


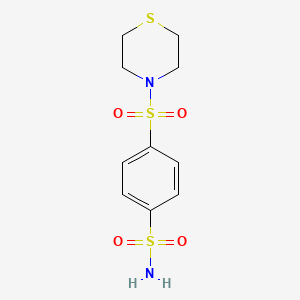

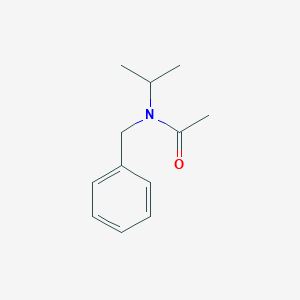

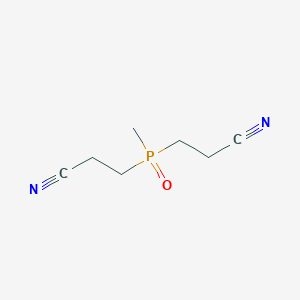
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
